![molecular formula C20H24N2O2 B5783478 N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment and has been the subject of extensive scientific research in recent years. In
Wirkmechanismus
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide inhibits the transcription of ribosomal RNA genes by binding to specific DNA sequences in the promoter region of these genes. This binding leads to the recruitment of DNA damage response proteins, which in turn activate a signaling pathway that results in the inhibition of RNA polymerase I transcription. This inhibition leads to the reduction of ribosome biogenesis, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been found to induce oxidative stress and DNA damage response in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide is its selectivity for cancer cells. This selectivity allows for the specific targeting of cancer cells while minimizing damage to healthy cells. This compound has also been found to have low toxicity in preclinical studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for the research and development of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of focus is the optimization of its therapeutic potential through the identification of biomarkers that can predict response to treatment. Another area of focus is the development of more efficient synthesis methods that can improve its solubility and bioavailability. In addition, the combination of this compound with other cancer therapies is an area of active investigation, as it may lead to improved treatment outcomes. Finally, the development of this compound analogs with improved pharmacokinetic properties is another area of future research.
Synthesemethoden
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide involves a series of chemical reactions starting with the reaction of 1-naphthylamine with acetic anhydride to form 1-acetylnaphthalene. This compound is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-1-acetylnaphthalene-2-amine. The final step involves the reaction of N-cyclohexyl-1-acetylnaphthalene-2-amine with ethyl chloroformate and triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA genes in cancer cells, leading to the inhibition of cancer cell growth and proliferation. This compound has been tested in preclinical studies and has shown promising results in the treatment of various types of cancer, including breast cancer, multiple myeloma, and leukemia.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-19(22-24-20(23)13-15-7-2-1-3-8-15)14-17-11-6-10-16-9-4-5-12-18(16)17/h4-6,9-12,15H,1-3,7-8,13-14H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHXFYNIFNSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
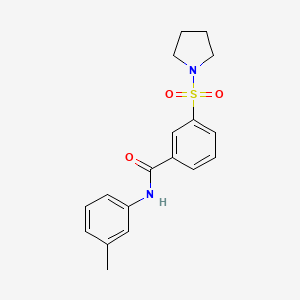
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)

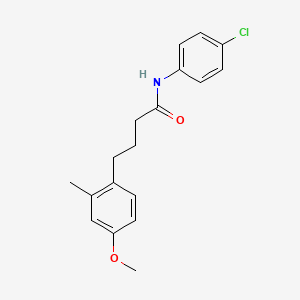
![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
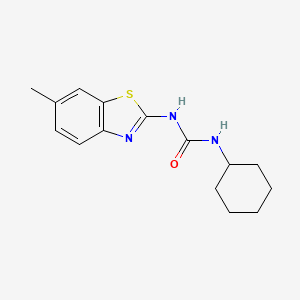


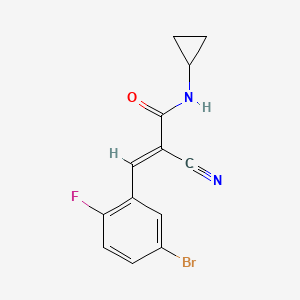
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
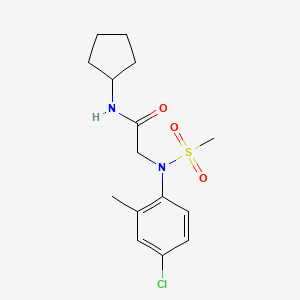
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)